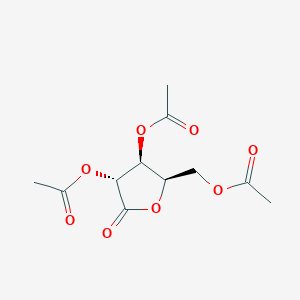
6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Aggarwal, Kaushik, Kumar, and Saini (2020) focused on synthesizing 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives, including 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. These compounds were evaluated for their analgesic properties using an animal model. The results indicated moderate to good analgesic activity, suggesting potential pharmaceutical applications (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Synthesis and Molecular Structure
Sallam et al. (2021) synthesized a compound structurally related to 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The study included an analysis of the compound's molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the importance of heterocyclic compounds in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Nucleophilic Substitution Reactions
Pattison, Sandford, Yufit, Howard, and Christopher (2009) researched the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various pyridazinone systems through sequential nucleophilic aromatic substitution processes. This study has implications in drug discovery and highlights the potential of using compounds like 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine in creating polyfunctional systems (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).
Corticotropin-Releasing Factor Receptor Antagonist
Gehlert et al. (2007) described a novel corticotropin-releasing factor receptor antagonist, which is structurally related to 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The compound showed efficacy in animal models of alcoholism, indicating its potential in treating alcohol dependence (Gehlert et al., 2007).
Propiedades
IUPAC Name |
6-chloro-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-10-2-3-11(15-14-10)13-4-1-5-16-6-8-17-9-7-16/h2-3H,1,4-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVXZFQAHHKPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















